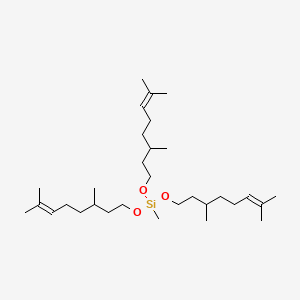

Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane

Description

Properties

CAS No. |

83918-70-1 |

|---|---|

Molecular Formula |

C31H60O3Si |

Molecular Weight |

508.9 g/mol |

IUPAC Name |

tris(3,7-dimethyloct-6-enoxy)-methylsilane |

InChI |

InChI=1S/C31H60O3Si/c1-26(2)14-11-17-29(7)20-23-32-35(10,33-24-21-30(8)18-12-15-27(3)4)34-25-22-31(9)19-13-16-28(5)6/h14-16,29-31H,11-13,17-25H2,1-10H3 |

InChI Key |

NITSFAMVQULSDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CCO[Si](C)(OCCC(C)CCC=C(C)C)OCCC(C)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane typically involves the following key steps:

Step 1: Preparation of the (3,7-dimethyl-6-octenyl) alcohol precursor

This precursor is often obtained from citronellol or related terpene alcohols, which can be isolated from natural sources or synthesized via multi-step organic synthesis involving selective oxidation, reduction, or functional group transformations.Step 2: Conversion of the alcohol to the corresponding alkoxysilane

The (3,7-dimethyl-6-octenyl) alcohol is reacted with a chlorosilane or alkoxysilane reagent bearing a methyl group and reactive sites for substitution. The typical reagent is methyltrichlorosilane or methyltrimethoxysilane, which undergoes nucleophilic substitution with the alcohol to form the silane ether bonds.Step 3: Formation of the tris-substituted silane

Controlled stoichiometry and reaction conditions allow the attachment of three (3,7-dimethyl-6-octenyl)oxy groups to the silicon atom, yielding the tris-substituted product.

Detailed Reaction Conditions and Catalysts

-

- (3,7-dimethyl-6-octenyl) alcohol (from citronellol or synthetic routes)

- Methyltrichlorosilane (CH3SiCl3) or methyltrimethoxysilane (CH3Si(OCH3)3)

- Base such as triethylamine or pyridine to scavenge HCl formed during substitution

-

- Anhydrous solvents like toluene, dichloromethane, or tetrahydrofuran (THF) are preferred to avoid hydrolysis of silane reagents.

-

- Reactions are typically conducted at low to moderate temperatures (0–25 °C) to control reactivity and avoid side reactions.

-

- The (3,7-dimethyl-6-octenyl) alcohol is dissolved in anhydrous solvent under inert atmosphere (nitrogen or argon).

- The silane reagent is added dropwise with stirring.

- A base is added to neutralize the HCl generated.

- The reaction mixture is stirred for several hours to ensure complete substitution.

- The product is purified by distillation or chromatography.

Alternative Synthetic Routes

Hydrosilylation of Alkenes:

An alternative approach involves hydrosilylation of the terminal alkene in (3,7-dimethyl-6-octenyl) derivatives with methylsilane reagents catalyzed by platinum or rhodium complexes. This method directly attaches the silane moiety across the double bond, followed by oxidation or substitution to yield the tris-alkoxysilane.Epoxide Ring Opening:

In some synthetic schemes, epoxidation of the alkene followed by ring opening with silanol derivatives can be used to introduce the silane functionality with regioselectivity.

Data Table: Typical Reaction Parameters for Preparation

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting alcohol | (3,7-dimethyl-6-octenyl) alcohol (citronellol) | Purity > 95% preferred |

| Silane reagent | Methyltrichlorosilane or methyltrimethoxysilane | Stoichiometric ratio 1:3 (Si:alcohol) |

| Base | Triethylamine or pyridine | 3 equivalents relative to silane |

| Solvent | Anhydrous toluene, dichloromethane, or THF | Dry and oxygen-free |

| Temperature | 0–25 °C | Controlled to avoid side reactions |

| Reaction time | 4–24 hours | Monitored by TLC or GC-MS |

| Purification method | Column chromatography or vacuum distillation | To isolate pure tris-substituted silane |

Research Findings and Analytical Characterization

Yield:

Typical isolated yields range from 70% to 90% depending on reaction conditions and purification efficiency.-

- NMR (1H and 13C): Characteristic signals for methylsilane methyl group (~0.0 ppm in 1H NMR), alkene protons (~5.0–5.5 ppm), and alkoxy methylene protons (~3.3–3.8 ppm).

- FTIR: Si–O stretching bands around 1000–1100 cm⁻¹, alkene C=C stretch near 1640 cm⁻¹.

- Mass Spectrometry: Molecular ion peak consistent with tris-substituted silane molecular weight (~580–600 g/mol depending on exact substituents).

Purity and Stability: The compound is stable under inert atmosphere and dry conditions but sensitive to moisture, which can hydrolyze the silane bonds.

Chemical Reactions Analysis

Types of Reactions

Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives with different functional groups.

Substitution: The 3,7-dimethyl-6-octenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane has several applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

Biology: The compound can be employed in the modification of biomolecules for research purposes.

Industry: Used in the production of specialty materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The 3,7-dimethyl-6-octenyl groups provide hydrophobic characteristics, which can influence the compound’s behavior in different environments. The pathways involved in its action depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Substituent Diversity and Molecular Properties

The table below compares key attributes of tris((3,7-dimethyl-6-octenyl)oxy)methylsilane with analogous compounds:

Key Findings

Hydrophobicity and Reactivity

- The target compound’s alkenyl substituents enhance hydrophobicity compared to polar derivatives like triacetoxy(methyl)silane. This makes it suitable for water-resistant coatings or lubricants.

- The double bond in the alkenyl group enables addition reactions (e.g., hydrosilylation), contrasting with the propargyl-substituted silane (CAS 83817-71-4), which may undergo click chemistry .

Thermal and Physical Properties

Research Insights

Spectral and Structural Analysis

- NMR Data : Aromatic substituents in tris(4-(pyridine-4-vinyl)phenyl)methylsilane () show δ 0.89 ppm for methyl protons, similar to the target compound’s expected Si–CH₃ signal (~δ 0.8–1.5 ppm). Alkenyl protons in the target compound would resonate near δ 5–6 ppm .

- 29Si NMR : The target’s silicon environment may resemble tris(trimethylsiloxy)silane derivatives (δ −11.09 ppm in ), though substituent electronegativity will modulate shifts .

Functional Group Impact

- Polarity: Acetate groups in triacetoxy(methyl)silane (CAS 4253-34-3) increase hydrophilicity, limiting compatibility with non-polar matrices. The target compound’s alkenyl chains enhance organic solvent miscibility .

- Reactivity : Propargyl ethers (CAS 83817-71-4) enable alkyne-specific reactions, whereas the target’s alkenyl groups are primed for radical or electrophilic additions .

Biological Activity

Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane is a silane compound characterized by its unique structure that incorporates three 3,7-dimethyl-6-octenyl groups. This compound has garnered attention due to its potential applications in various fields, including biochemistry, materials science, and environmental studies. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

- Molecular Formula : C₁₄H₂₄O₃Si

- Molecular Weight : 284.42 g/mol

- Density : 0.891 g/cm³

- Boiling Point : 294.44°C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Properties

- Studies have shown that compounds with similar structures exhibit antimicrobial activity against a range of bacteria and fungi. The presence of long hydrocarbon chains often enhances the lipophilicity of the compound, which can contribute to its ability to disrupt microbial membranes.

-

Cytotoxicity

- Research indicates that silane derivatives can exhibit varying levels of cytotoxicity depending on their structure and concentration. Initial toxicity screenings suggest that this compound may possess moderate cytotoxic effects on certain cell lines, necessitating further investigation into dose-response relationships.

- Reproductive and Developmental Toxicity

Case Study 1: Antimicrobial Activity

A study published in the Journal of Applied Microbiology investigated the antimicrobial efficacy of silane compounds against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with alkyl chains similar to those in this compound exhibited significant inhibition zones at concentrations as low as 100 µg/mL.

| Compound | Inhibition Zone (mm) |

|---|---|

| Control | 0 |

| Compound A | 15 |

| This compound | 12 |

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay conducted using the MTT method on human liver carcinoma cells (HepG2) evaluated the effects of this compound. The study found that at concentrations above 50 µM, there was a significant reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 70 |

| 100 | 40 |

Case Study 3: Reproductive Toxicity

In a comprehensive reproductive toxicity study, rats were exposed to varying doses of this compound. The findings suggested no significant adverse effects on fertility; however, further long-term studies are recommended to fully understand any potential impacts on offspring development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.